molecular formula C16H34ClPPd B13013908 (E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane

(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane

Cat. No.: B13013908
M. Wt: 399.3 g/mol
InChI Key: OSYVQMVMDNMXNI-NXZCPFRHSA-M
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Description

Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is a palladium-based compound with the molecular formula C16H34ClPPd. It is a coordination complex where palladium is bonded to a chloro ligand, a crotyl group, and a tri-tert-butylphosphine ligand. This compound is known for its catalytic properties, particularly in organic synthesis and cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) can be synthesized in a nitrogen-filled glovebox to prevent oxidation. The synthesis involves the reaction of tri-tert-butylphosphine with a palladium precursor in the presence of a crotyl group. The reaction is typically carried out in a dry solvent like tetrahydrofuran (THF) at room temperature for about 30 minutes. After the reaction, the solvent is removed under vacuum to yield the desired product as a pale yellow solid .

Industrial Production Methods

While specific industrial production methods for Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and ensuring stringent control of reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) primarily undergoes cross-coupling reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are often biaryl compounds, substituted alkenes, and other complex organic molecules that are valuable in pharmaceuticals and materials science .

Scientific Research Applications

Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is widely used in scientific research due to its catalytic properties:

    Chemistry: It is extensively used in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

    Biology: Its applications in biology are less common but can include the synthesis of biologically active molecules.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of fine chemicals, agrochemicals, and polymers

Mechanism of Action

The mechanism by which Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) exerts its catalytic effects involves the activation of palladium. The palladium center undergoes oxidative addition with substrates, followed by transmetalation and reductive elimination steps. These steps facilitate the formation of new chemical bonds, particularly in cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. This uniqueness allows it to catalyze specific reactions with high efficiency and selectivity .

Properties

Molecular Formula

C16H34ClPPd

Molecular Weight

399.3 g/mol

IUPAC Name

(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane

InChI

InChI=1S/C12H27P.C4H7.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1/b;4-3+;;

InChI Key

OSYVQMVMDNMXNI-NXZCPFRHSA-M

Isomeric SMILES

C/C=C/[CH2-].CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Pd+]

Canonical SMILES

CC=C[CH2-].CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Pd+]

Origin of Product

United States

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